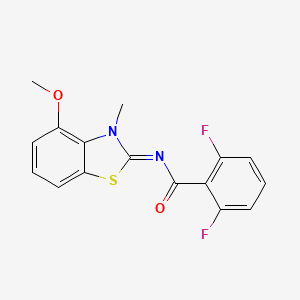

2,6-difluoro-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

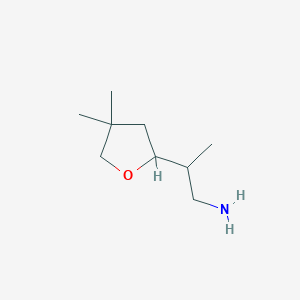

The compound “2,6-difluoro-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide” is a chemical compound with a molecular weight of 269.17 . It is stored at ambient temperature and is in the form of a liquid-oil .

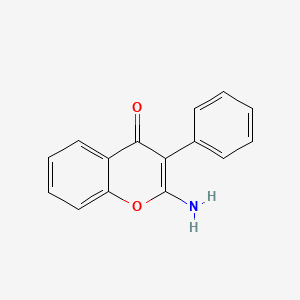

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8F5NO2/c1-16(18-2)9(17)8-6(11)3-5(4-7(8)12)10(13,14)15/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure.Physical And Chemical Properties Analysis

The compound is stored at ambient temperature and is in the form of a liquid-oil . Its molecular weight is 269.17 .科学的研究の応用

Synthesis and Imaging Agents

- PET Imaging for Cancer : A study by Wang et al. (2013) discusses the synthesis of a compound related to 2,6-difluoro-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide for potential use as a PET imaging agent in detecting B-Raf(V600E) in cancers (Wang et al., 2013).

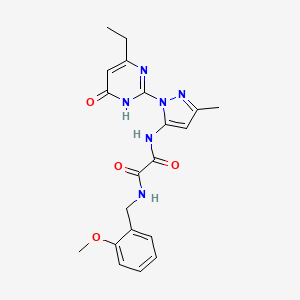

Synthesis and Mechanisms

Synthesis of Novel Compounds : Research by Cui et al. (2023) explores the synthesis of benzamides, including compounds related to the one , through a rhodium(III)-catalyzed alkenylation process. This method offers new opportunities for creating difluorinated compounds (Cui et al., 2023).

Antimicrobial Activity : A study by Badne et al. (2011) focuses on synthesizing new compounds using 2-amino-6-methoxybenzothiazole and analyzing their antimicrobial activity. This research highlights the potential of benzothiazole derivatives in creating effective antimicrobial agents (Badne et al., 2011).

Application in Medical Research

- Histone Deacetylase Inhibitors for Alzheimer’s : Lee et al. (2018) report the development of compounds, including derivatives of benzamide, as selective inhibitors of histone deacetylase 6, showing potential in treating Alzheimer's disease (Lee et al., 2018).

Material Science and Engineering

- Corrosion Inhibitors : Hu et al. (2016) synthesized benzothiazole derivatives to study their effectiveness as corrosion inhibitors for steel in acidic environments, demonstrating their potential in material preservation (Hu et al., 2016).

Safety and Hazards

The compound has several hazard statements: H302+H312+H332;H315;H319;H335. This means it is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing its vapors, avoiding contact with skin and eyes, and using personal protective equipment .

作用機序

Target of Action

The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it reduces the production of thromboxane, prostaglandins, and prostacyclin, which are key mediators of inflammation . This can lead to downstream effects such as reduced inflammation and pain.

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and are well-absorbed .

Result of Action

The molecular and cellular effects of the compound’s action include a reduction in the production of inflammatory mediators, leading to a decrease in inflammation and pain . This can have therapeutic effects in conditions characterized by inflammation and pain.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of other molecules can affect the compound’s ability to bind to its target. Additionally, factors such as pH and temperature can influence the compound’s stability and efficacy .

特性

IUPAC Name |

2,6-difluoro-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N2O2S/c1-20-14-11(22-2)7-4-8-12(14)23-16(20)19-15(21)13-9(17)5-3-6-10(13)18/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEAVUCFIAJZYPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2SC1=NC(=O)C3=C(C=CC=C3F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-((2-cyanoethoxy)methyl)-1H-benzo[d]imidazol-1-yl)propanenitrile](/img/structure/B2940792.png)

![3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2940795.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-fluoro-3-methylphenyl)propanamide](/img/structure/B2940803.png)

![(E)-3-[4-Methyl-3-(piperidine-1-sulfonyl)-phenyl]-acrylic acid](/img/structure/B2940804.png)

![N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2940807.png)

![6-Hydroxy-4-methyl-2-[(4-methylphenyl)methylene]benzo[b]furan-3-one](/img/structure/B2940809.png)

![Tert-butyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2940810.png)

![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-methylanilino)prop-2-en-1-one](/img/structure/B2940812.png)